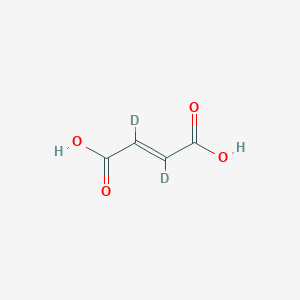
(E)-2,3-dideuteriobut-2-enedioic acid
描述
Fumaric acid-2,3-d2, also known as 2-Butenedioic-2,3-d2 acid, is a deuterated form of fumaric acid. It is a stable isotope-labeled compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in mass spectrometry and other analytical techniques .
作用机制
Target of Action
Fumaric Acid-2,3-d2, also known as 2-Butenedioic-2,3-d2 acid , is a variant of fumaric acid, an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP). The primary targets of Fumaric Acid-2,3-d2 are likely to be similar to those of fumaric acid and its esters, which are known to target various cellular pathways, including the NRF2 and FOXO pathways .
Mode of Action
It is known that fumaric acid and its esters, such as dimethyl fumarate, can activate the nrf2 pathway . This pathway is involved in the cellular response to oxidative stress, and its activation can lead to the upregulation of various antioxidant and cytoprotective genes .
Biochemical Pathways
Fumaric Acid-2,3-d2 is likely to affect the same biochemical pathways as fumaric acid. One key pathway is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), where fumaric acid is an intermediate. Fumaric acid esters have been shown to stimulate glycolysis and reduce cell respiration in endothelial cells, potentially through the down-regulation of serine and glycine synthesis .
Pharmacokinetics
It is known that fumaric acid and its esters have high oral bioavailability . They are metabolized primarily through glucuronidation, a process that attaches a glucuronic acid molecule to the drug, making it more water-soluble and easier to excrete .
Result of Action
The activation of the NRF2 pathway by Fumaric Acid-2,3-d2 could lead to various cellular effects, including increased antioxidant activity and cytoprotection . This could potentially help protect cells from damage caused by oxidative stress.
生化分析
Biochemical Properties
Fumaric acid-2,3-d2 participates in biochemical reactions similar to its non-deuterated counterpart, fumaric acid. It interacts with several enzymes in the TCA cycle, including succinate dehydrogenase, which oxidizes succinate to fumarate, and fumarase, which converts fumarate to malate . These interactions are crucial for energy production within the cell .
Cellular Effects
Fumaric acid-2,3-d2 can influence various cellular processes. For instance, it has been shown to inhibit dendritic cell maturation and reduce inflammatory cytokine production, thereby affecting T cell proliferation . It also activates the Nrf2 antioxidant response pathway, a primary cellular defense against oxidative stress .
Molecular Mechanism
At the molecular level, fumaric acid-2,3-d2 exerts its effects through several mechanisms. It activates the Nrf2 signaling pathway, inhibiting DC maturation and reducing inflammatory cytokine production . It also influences cellular metabolism by participating in the TCA cycle, affecting energy production and utilization within the cell .
Metabolic Pathways
Fumaric acid-2,3-d2 is involved in the TCA cycle, a central metabolic pathway. It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase and is then converted to malate by the enzyme fumarase .
Subcellular Localization
The subcellular localization of fumaric acid-2,3-d2 is likely to be similar to that of fumaric acid. Fumaric acid is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain
准备方法
Synthetic Routes and Reaction Conditions
Fumaric acid-2,3-d2 can be synthesized through the isomerization of maleic acid-2,3-d2. The process involves heating maleic acid in the presence of a catalyst or under specific conditions to induce the cis-trans isomerization, converting maleic acid to fumaric acid .
Industrial Production Methods
Industrial production of fumaric acid typically involves the catalytic isomerization of maleic acid obtained from maleic anhydride. This process can be adapted for the production of fumaric acid-2,3-d2 by using deuterated maleic acid as the starting material .
化学反应分析
Types of Reactions
Fumaric acid-2,3-d2 undergoes various chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce malic acid.
Reduction: Reduction of fumaric acid can yield succinic acid.
Hydration: Hydration of fumaric acid results in the formation of malic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydration: Hydration typically requires the presence of water and an acid catalyst.
Major Products
Oxidation: Malic acid
Reduction: Succinic acid
Hydration: Malic acid
科学研究应用
Fumaric acid-2,3-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantitative analysis.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medical Research: Investigated for its potential therapeutic effects and as a biomarker in various diseases
相似化合物的比较
Similar Compounds
Dimethyl fumarate-2,3-d2: A methyl ester derivative of fumaric acid-2,3-d2.
Fumaric acid-13C4: A carbon-13 labeled form of fumaric acid.
Maleic acid-2,3-d2: The cis-isomer of fumaric acid-2,3-d2
Uniqueness
Fumaric acid-2,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, making it a valuable tool in scientific research .
属性
IUPAC Name |
(E)-2,3-dideuteriobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-FBBQFRKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480197 | |
| Record name | Fumaric acid-2,3-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24461-32-3 | |
| Record name | Fumaric acid-2,3-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24461-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
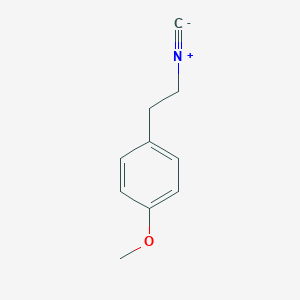

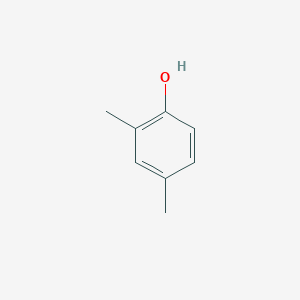

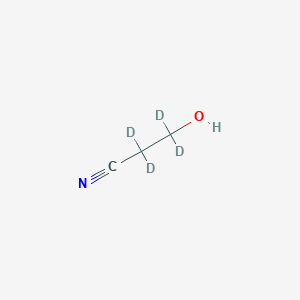
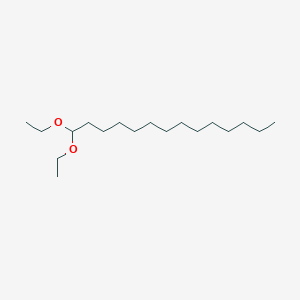
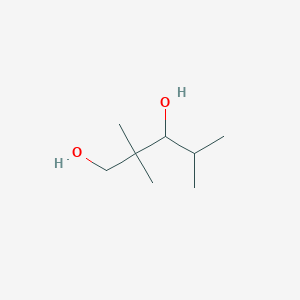


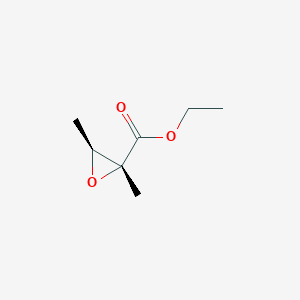
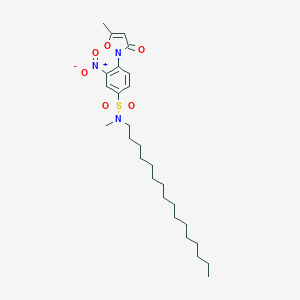

![7-nitrobenzo[a]anthracen-11-ol](/img/structure/B51724.png)
